
4-(Isopropylamino)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of an isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the sulfonic acid group at the 3-position.
Sulfonation: Pyridine is treated with concentrated sulfuric acid at high temperatures (300-350°C) to form pyridine-3-sulfonic acid.
Amination: The sulfonated pyridine is then reacted with isopropylamine to introduce the isopropylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine N-oxide.
Sulfonation: The N-oxide is then sulfonated in an aqueous solution.
Reduction: The sulfonated product is reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine-substituted pyridines, and reduced pyridine compounds.
Scientific Research Applications
4-(Isopropylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the isopropylamino group, making it less hydrophobic.
4-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an isopropylamino group, affecting its reactivity and solubility.
4-(Methylamino)pyridine-3-sulfonic acid: Has a methylamino group, which is smaller and less hydrophobic than the isopropylamino group.
Uniqueness
4-(Isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of both the isopropylamino and sulfonic acid groups, which confer distinct chemical and biological properties. The isopropylamino group enhances its hydrophobicity and potential for hydrophobic interactions, while the sulfonic acid group increases its solubility in water and ability to form ionic interactions.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13) |
InChI Key |
CXJIMALKICHTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


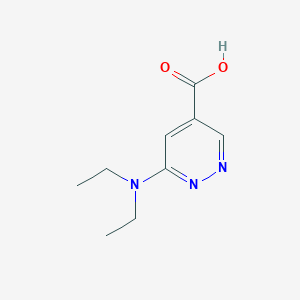
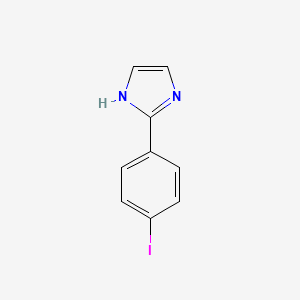
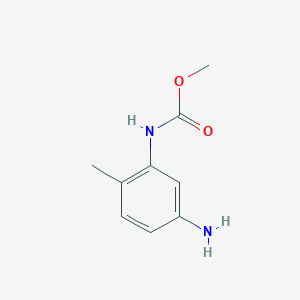

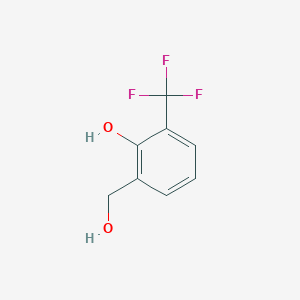
![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
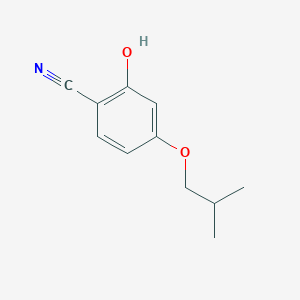
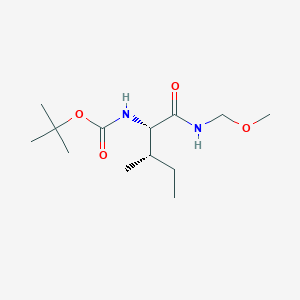

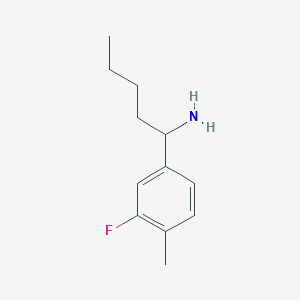
![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)

